molecular formula C11H12BrNO3S B8551111 4-bromobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

4-bromobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8551111
M. Wt: 318.19 g/mol
InChI Key: LDLMQHQKQUUSMO-UHFFFAOYSA-N
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Patent
US05952351

Procedure details

The general procedure of J. D. Commerford and H. B. Donahue J. Org. Chem. 1956,21, 583-4 was modified: A mixture of 6 g of sodium saccharin, 100 mL of 1,4-dibromobutane, and 5 mL of N,N-dimethylformamide was heated at 50° C. overnight. After cooling to ambient temperature, the mixture was diluted with 250 mL of ether and 50 mL of water. The aqueous layer was extracted with two additional 50 mL portions of ether and the combined organic extracts were dried over MgSO4 and concentrated under reduced pressure. The excess 1,4-dibromobutane was removed by short path vacuum distillation and the oily residue purified by crystallization from ether-hexane, mp 71-2° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=[O:6])[NH:4]1)(=[O:3])=[O:2].[Na].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br.CN(C)C=O>CCOCC.O>[O:3]=[S:1]1(=[O:2])[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:5](=[O:6])[N:4]1[CH2:18][CH2:17][CH2:16][CH2:15][Br:14] |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12.[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional 50 mL portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The excess 1,4-dibromobutane was removed by short path vacuum distillation
CUSTOM
Type
CUSTOM
Details
the oily residue purified by crystallization from ether-hexane, mp 71-2° C.

Outcomes

Product
Name
Type
Smiles
O=S1(N(C(C2=C1C=CC=C2)=O)CCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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